molecular formula C13H12O2 B101045 4-Hydroxy-4'-methoxybiphenyl CAS No. 16881-71-3

4-Hydroxy-4'-methoxybiphenyl

Cat. No. B101045
CAS RN: 16881-71-3
M. Wt: 200.23 g/mol
InChI Key: CORJIEYQXMZUIW-UHFFFAOYSA-N
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Patent
US05412079

Procedure details

120 ml of water and sodium hydroxide (14.00 g, 0.35 mol) were placed in a conical flask and dissolved. 4,4'-Dihydroxybiphenyl (28.00 g, 0.15 mol) was then added and heated to reflux for 2 hours with stirring using a condenser. Dimethyl sulfate (14.5 ml, 0.15 mol) was added dropwise over about 40 minutes. After addition, the mixture was heated while stirring for 2 hours, and then allowed to cool and filtrated. The filter cake was transferred into 700 ml of water, which was then heated to boiling temperature, and filtrated while still keeping warm. The filtrate was kept at 70° C., and 20% hydrochloric acid was added. White precipitation: formed was washed extensively. Recrystallization from ethanol yielded 4'-methoxy-4-hydroxybiphenyl (13.17 g, Yield: 48.0%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1.S(OC)(O[CH3:21])(=O)=O>O>[CH3:21][O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
while stirring for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtrated
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
FILTRATION
Type
FILTRATION
Details
filtrated
TEMPERATURE
Type
TEMPERATURE
Details
while still keeping warm
CUSTOM
Type
CUSTOM
Details
was kept at 70° C.
ADDITION
Type
ADDITION
Details
20% hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
White precipitation
CUSTOM
Type
CUSTOM
Details
formed
WASH
Type
WASH
Details
was washed extensively
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.17 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.